molecular formula C17H13NO3 B8418116 CAY10790

CAY10790

Cat. No.: B8418116
M. Wt: 279.29 g/mol
InChI Key: IJTITQLHFRUEQF-UHFFFAOYSA-N
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Description

It acts as a cysteinyl leukotriene 1 receptor antagonist and a G protein-coupled bile acid receptor 1 agonist . This compound has shown potential in modulating inflammatory responses and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10790 involves the reaction of 2-quinolinylmethanol with 3-hydroxybenzoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

CAY10790 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and substituted benzoic acids, each with unique pharmacological profiles .

Scientific Research Applications

CAY10790 has a wide range of applications in scientific research:

Mechanism of Action

CAY10790 exerts its effects by binding to cysteinyl leukotriene 1 receptors and G protein-coupled bile acid receptors. This binding inhibits the action of leukotrienes, which are inflammatory mediators, and activates bile acid receptors, leading to anti-inflammatory effects. The compound reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in stimulated cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10790 is unique in its dual action as both a cysteinyl leukotriene receptor antagonist and a G protein-coupled bile acid receptor agonist. This dual functionality allows it to modulate multiple pathways involved in inflammation and bile acid regulation, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-(quinolin-2-ylmethoxy)benzoic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)13-5-3-6-15(10-13)21-11-14-9-8-12-4-1-2-7-16(12)18-14/h1-10H,11H2,(H,19,20)

InChI Key

IJTITQLHFRUEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 28.16 g (0.132 mol) of 2-quinolinylmethyl chloride HCl, 18 g (0.132 mol) of 3-hydroxybenzoic acid and 39.6 g of potassium carbonate in 110 ml of DMF is heated at 70° C. overnight. The reaction mixture is poured into water, and the precipitated product is collected, filtered and dried to give 3-(2quinolinylmethyloxy)benzoic acid.
Quantity
28.16 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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